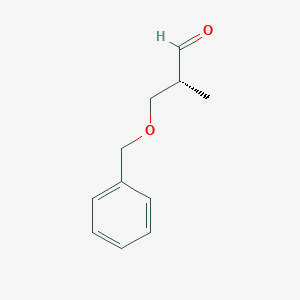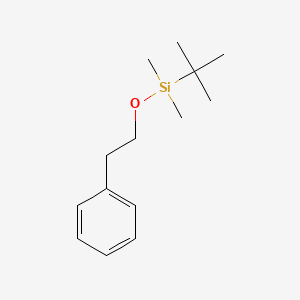![molecular formula C27H36N3P B14431061 N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 78357-41-2](/img/structure/B14431061.png)
N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine): is a complex organic compound characterized by its unique structure, which includes a phosphine core connected to three phenylene groups, each further linked to N-methylmethanamine units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with formaldehyde and N-methylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenylene and N-methylmethanamine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents used, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylene and N-methylmethanamine compounds. These products have diverse applications in organic synthesis and materials science.
科学研究应用
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to interact with various molecular targets. The phosphine core can coordinate with metal ions, forming stable complexes that can catalyze a range of chemical reactions. The phenylene and N-methylmethanamine groups contribute to the compound’s reactivity and ability to participate in substitution and redox reactions.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox indicator.
1,3,5-Tris(diphenylamino)benzene: Used in the synthesis of conjugated microporous polymers.
1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Known for its high iodine capture capacity.
Uniqueness
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) stands out due to its unique combination of a phosphine core with phenylene and N-methylmethanamine groups. This structure imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
属性
| 78357-41-2 | |
分子式 |
C27H36N3P |
分子量 |
433.6 g/mol |
IUPAC 名称 |
1-[4-bis[4-[(dimethylamino)methyl]phenyl]phosphanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36N3P/c1-28(2)19-22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)20-29(3)4)27-17-11-24(12-18-27)21-30(5)6/h7-18H,19-21H2,1-6H3 |
InChI 键 |
XKCMPLDXFPHRKD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)P(C2=CC=C(C=C2)CN(C)C)C3=CC=C(C=C3)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



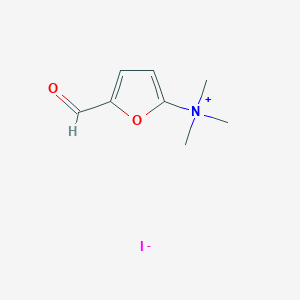

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
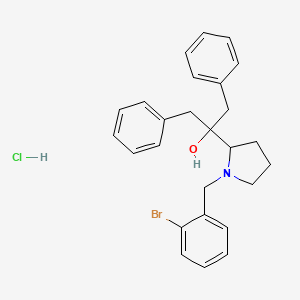
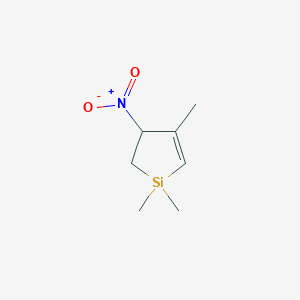


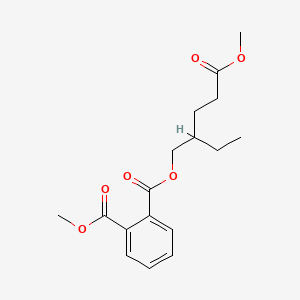
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
